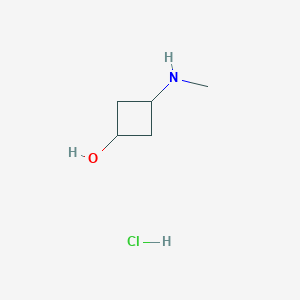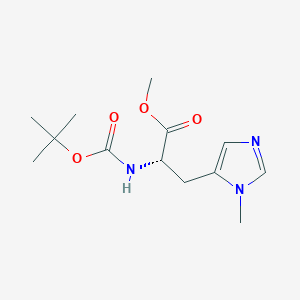
trans-3-(Methylamino)cyclobutanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-3-(Methylamino)cyclobutanol hydrochloride” is a chemical compound with the CAS Number: 1408076-19-6 . It has a molecular weight of 137.61 . The IUPAC name for this compound is (1r,3r)-3-(methylamino)cyclobutan-1-ol hydrochloride . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “trans-3-(Methylamino)cyclobutanol hydrochloride” is 1S/C5H11NO.ClH/c1-6-4-2-5(7)3-4;/h4-7H,2-3H2,1H3;1H/t4-,5-; . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“trans-3-(Methylamino)cyclobutanol hydrochloride” is a liquid at room temperature . The compound is shipped at room temperature .Applications De Recherche Scientifique
Synthesis of Complex Molecules
The synthesis of 2-amino-1,3-diols incorporating the cyclobutane ring, including protected 2-amino-1,3-diols with a threoninol substructure, demonstrates the utility of cyclobutanol derivatives in constructing molecules with conformational restrictions. This synthesis is crucial for exploring molecular structures and reactions (Pérez-Fernández et al., 2008).
Medicinal Chemistry Intermediates
Cyclohex-3-enamino-functionalized compounds, derived from cyclohexanol analogs, serve as important intermediates in medicinal chemistry, highlighting the potential of cyclobutanol derivatives in the development of pharmaceuticals (Álvarez-Pérez & Marco-Contelles, 2009).
Cancer Research
In prostate cancer research, trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, a close relative of trans-3-(Methylamino)cyclobutanol, has shown promise as an amino acid PET tracer. The study of its transport mechanism in prostate cancer cells offers insights into diagnostic approaches for cancer detection (Okudaira et al., 2011).
Chemical Synthesis and Drug Discovery
Research into cyclobutane-derived diamines has shown their potential as sterically constrained diamine building blocks for drug discovery. The synthesis of Boc-monoprotected derivatives of these diamines opens up new avenues for creating drugs with specific, desired effects (Radchenko et al., 2010).
Biomedical Applications
Cyclobutane-containing scaffolds have been identified as useful intermediates in the synthesis of compounds for various biomedical applications, including surfactants, gelators, and metal cation ligands. This showcases the versatility of cyclobutanol derivatives in contributing to advancements in biomedical sciences (Illa et al., 2019).
Mécanisme D'action
“trans-3-(Methylamino)cyclobutanol hydrochloride”, also known as JNJ-7925476, is a novel, selective antagonist of the G protein-coupled receptor 6 (GPR6). GPR6 is expressed in the striatum and has been linked to Parkinson’s disease, making it a potential target for the treatment of this disorder.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
3-(methylamino)cyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-6-4-2-5(7)3-4;/h4-7H,2-3H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMIPSOYGGVHLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-(Methylamino)cyclobutanol hydrochloride | |
CAS RN |
1375472-99-3, 1408075-73-9 |
Source


|
| Record name | 3-(methylamino)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1s,3s)-3-(methylamino)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2796624.png)









![4-[[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2796643.png)

![[1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-pyridylmethyl)amine](/img/structure/B2796645.png)
